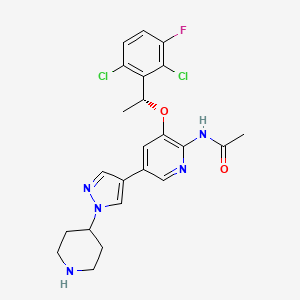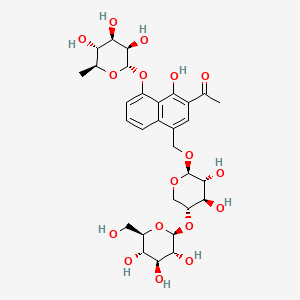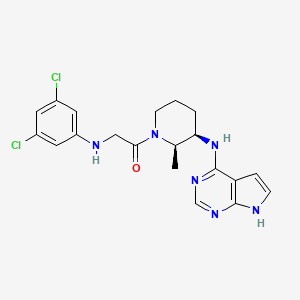
Btk-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-18 is a potent, reversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme crucial for the development and functioning of B-cells. BTK plays a significant role in the signaling pathways of B-cell receptors and is involved in the proliferation and survival of B-cells. This compound has shown promise in suppressing the expression of CD69 and CD86, making it a valuable compound in the treatment of various B-cell malignancies and autoimmune diseases .
Preparation Methods
The synthesis of Btk-IN-18 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Btk-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Btk-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of BTK and its effects on B-cell signaling pathways. In biology, this compound is employed to investigate the role of BTK in immune cell function and development. In medicine, it is being explored as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory conditions. In industry, this compound is used in the development of new BTK inhibitors and other related compounds .
Mechanism of Action
Btk-IN-18 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B-cell activation and proliferation. The molecular targets of this compound include the BTK enzyme itself and other components of the B-cell receptor signaling pathway. The inhibition of BTK by this compound also affects other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
Btk-IN-18 is one of several BTK inhibitors that have been developed for therapeutic use. Other similar compounds include ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib. These compounds share a common mechanism of action but differ in their binding affinities, selectivity, and pharmacokinetic properties. This compound is unique in its reversible inhibition of BTK, whereas some other inhibitors, such as ibrutinib, form covalent bonds with the enzyme. This reversible inhibition may offer advantages in terms of reduced off-target effects and improved safety profiles .
Properties
Molecular Formula |
C20H22Cl2N6O |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1 |
InChI Key |
HORBTILEDZCTEX-SJKOYZFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Canonical SMILES |
CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)

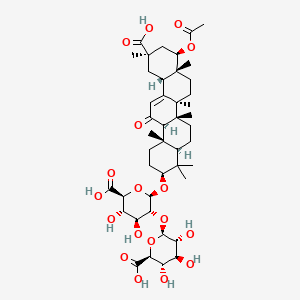
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
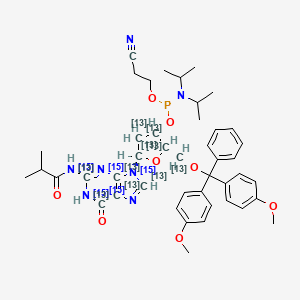
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
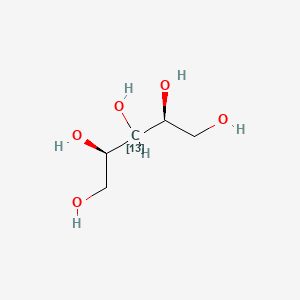
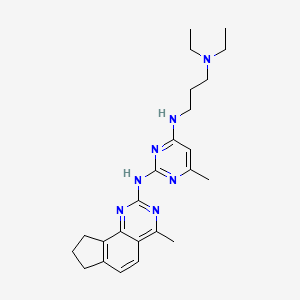
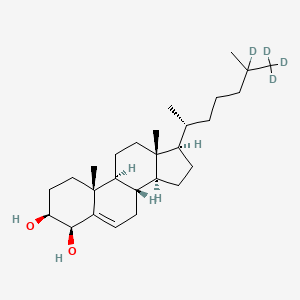
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
